molecular formula C17H21N3O4 B280344 3-{[4-(2-Pyridinyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-{[4-(2-Pyridinyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B280344
M. Wt: 331.4 g/mol
InChI Key: GJLWJVXHLAZRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(2-Pyridinyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, also known as LY341495, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as metabotropic glutamate receptor (mGluR) antagonists, which have been shown to modulate the activity of glutamate, a neurotransmitter involved in many physiological and pathological processes.

Mechanism of Action

3-{[4-(2-Pyridinyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid acts as a selective antagonist of mGluR type 2 and 3, which are G protein-coupled receptors that modulate the activity of glutamate in the brain. By blocking the activity of these receptors, 3-{[4-(2-Pyridinyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid reduces the release of glutamate and its downstream effects, which can lead to the therapeutic effects observed in animal models.
Biochemical and Physiological Effects
3-{[4-(2-Pyridinyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the release of glutamate and other neurotransmitters in the brain, which can lead to a reduction in anxiety, depression, and other psychiatric symptoms. 3-{[4-(2-Pyridinyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

3-{[4-(2-Pyridinyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several advantages as a research tool for studying the role of mGluRs in various physiological and pathological processes. It is a highly selective antagonist of mGluR type 2 and 3, which allows for precise modulation of glutamate signaling. However, 3-{[4-(2-Pyridinyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid also has some limitations, such as its relatively low potency and the need for high doses to achieve therapeutic effects in animal models.

Future Directions

There are several future directions for research on 3-{[4-(2-Pyridinyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid and its potential therapeutic applications. One area of interest is the use of 3-{[4-(2-Pyridinyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid in the treatment of psychiatric disorders, such as anxiety and depression. Another area of interest is the use of 3-{[4-(2-Pyridinyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to elucidate the precise mechanisms of action of 3-{[4-(2-Pyridinyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid and its potential role in modulating glutamate signaling in the brain.

Synthesis Methods

3-{[4-(2-Pyridinyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 1,2,3,6-tetrahydro-4-pyridinyl)-4-methyl-2,6-dioxo-7-(2-thienyl)-1-pyridinecarboxylic acid, which is then converted into 3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid by reacting it with piperazine and other reagents.

Scientific Research Applications

3-{[4-(2-Pyridinyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models of these disorders. 3-{[4-(2-Pyridinyl)-1-piperazinyl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

2-(4-pyridin-2-ylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C17H21N3O4/c21-16(14-11-4-5-12(24-11)15(14)17(22)23)20-9-7-19(8-10-20)13-3-1-2-6-18-13/h1-3,6,11-12,14-15H,4-5,7-10H2,(H,22,23)

InChI Key

GJLWJVXHLAZRSS-UHFFFAOYSA-N

SMILES

C1CC2C(C(C1O2)C(=O)N3CCN(CC3)C4=CC=CC=N4)C(=O)O

Canonical SMILES

C1CC2C(C(C1O2)C(=O)N3CCN(CC3)C4=CC=CC=N4)C(=O)O

Origin of Product

United States

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